4-Chloro-5-isopropyl-m-cresol

Catalog No.
S15784586
CAS No.
50992-44-4
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-isopropyl-m-cresol

CAS Number

50992-44-4

Product Name

4-Chloro-5-isopropyl-m-cresol

IUPAC Name

4-chloro-3-methyl-5-propan-2-ylphenol

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-6(2)9-5-8(12)4-7(3)10(9)11/h4-6,12H,1-3H3

InChI Key

QPDXBKHZJRUURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(C)C)O

4-Chloro-5-isopropyl-m-cresol is an organic compound characterized by its aromatic structure, which includes a chlorine atom and an isopropyl group. It is a derivative of m-cresol, where the chlorine atom is positioned at the 4th carbon and the isopropyl group at the 5th carbon of the benzene ring. This compound exhibits properties that make it useful in various applications, particularly in the fields of disinfectants and antiseptics.

  • Oxidation: The compound can be oxidized to form quinone derivatives. This reaction typically involves reactive oxygen species that attack the aromatic ring, leading to the formation of intermediates such as quinones, which are significant in biological and chemical processes .
  • Esterification: It can react with acetic anhydride to form esters, which involves protonation of the phenolic oxygen followed by nucleophilic attack on the acetyl cation .
  • Dehalogenation: Biological dehalogenation may occur, where microorganisms facilitate the removal of the chlorine atom, resulting in m-cresol .

4-Chloro-5-isopropyl-m-cresol exhibits potent antimicrobial properties, making it effective as a disinfectant and antiseptic. Its mechanism of action involves disrupting bacterial membrane integrity, leading to cytoplasmic leakage and loss of essential ions such as potassium and phosphate. This disruption results in uncoupling respiration from ATP synthesis, effectively inhibiting bacterial growth . The compound has shown efficacy against various pathogens, including bacteria and fungi.

The synthesis of 4-Chloro-5-isopropyl-m-cresol can be achieved through several methods:

  • Chlorination of m-Cresol: The primary method involves chlorinating m-cresol at the para position to introduce the chlorine atom while simultaneously adding an isopropyl group through alkylation reactions.
  • Direct Alkylation: Another approach could involve direct alkylation of chlorinated cresols using isopropyl halides under basic conditions to facilitate substitution reactions.

4-Chloro-5-isopropyl-m-cresol finds applications across various industries:

  • Disinfectants and Antiseptics: Due to its antimicrobial properties, it is widely used in formulations for skin disinfection and wound care products.
  • Cosmetics: It serves as a preservative in cosmetic products due to its ability to inhibit microbial growth .
  • Industrial Uses: The compound is also utilized in paints and coatings for its preservative qualities.

Studies on 4-Chloro-5-isopropyl-m-cresol's interactions with biological systems indicate that it can induce significant cytotoxic effects on microbial cells. Furthermore, its absorption through the skin has been documented, with studies showing up to 75% dermal absorption in certain formulations . The compound's interaction with other substances can lead to enhanced antimicrobial activity or potential toxicity, necessitating careful evaluation in formulations.

Several compounds share structural similarities with 4-Chloro-5-isopropyl-m-cresol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
p-ChlorocresolChlorine at para positionStrong disinfectant; used in topical creams
5-Amino-4-Chloro-o-CresolAmino group additionUsed primarily as a hair dye precursor; different reactivity profile
4-Chloro-2-isopropyl-5-methylphenolIsopropyl at meta positionKnown for antibacterial properties; used in various cleaning products

Uniqueness

4-Chloro-5-isopropyl-m-cresol stands out due to its specific arrangement of functional groups which contribute to its unique antimicrobial efficacy compared to similar compounds. Its combination of chlorine substitution and isopropyl branching provides distinct physical and chemical properties that enhance its performance as a preservative and disinfectant.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Heavy Atom Count

12

UNII

32VRU6KY3C

Dates

Modify: 2024-08-15

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